![molecular formula C46H64N14O11S2 B054828 Argipressin, pro(4)- CAS No. 112935-95-2](/img/structure/B54828.png)
Argipressin, pro(4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argipressin, pro(4)-, also known as Vasopressin, is a peptide hormone that plays a crucial role in regulating various physiological processes in the body. It is synthesized in the hypothalamus and released from the pituitary gland into the bloodstream, where it acts on various target tissues and organs. Argipressin, pro(4)- has been extensively studied for its therapeutic potential in various medical conditions, including diabetes insipidus, shock, and cardiac arrest.
Wirkmechanismus
Argipressin, pro(4)- acts on various target tissues and organs by binding to specific receptors, including V1a, V1b, and V2 receptors. The V1a receptor is found in smooth muscle cells and mediates vasoconstriction, while the V1b receptor is found in the pituitary gland and mediates the release of adrenocorticotropic hormone (ACTH). The V2 receptor is found in the kidney and mediates the reabsorption of water.
Biochemical and Physiological Effects:
Argipressin, pro(4)- has various biochemical and physiological effects in the body. It acts as a vasoconstrictor, increasing blood pressure and reducing blood flow to non-essential organs. It also stimulates the release of ACTH from the pituitary gland, which in turn stimulates the release of cortisol from the adrenal gland. Argipressin, pro(4)- also increases the reabsorption of water in the kidney, reducing urine output and increasing plasma volume.
Vorteile Und Einschränkungen Für Laborexperimente
Argipressin, pro(4)- has several advantages for lab experiments. It is a well-characterized peptide hormone with a known mechanism of action and specific receptors. It is also readily available commercially and can be used in various in vitro and in vivo experiments. However, there are also limitations to its use. Argipressin, pro(4)- is a relatively expensive reagent, and its effects can be dose-dependent and variable between different animal models.
Zukünftige Richtungen
There are several future directions for research on Argipressin, pro(4)-. One area of research is the development of novel analogs and derivatives of the peptide hormone with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new therapeutic applications for Argipressin, pro(4)-, including its potential role in the treatment of sepsis and other inflammatory conditions. Additionally, further research is needed to elucidate the molecular mechanisms underlying the physiological effects of Argipressin, pro(4)- and its interactions with other signaling pathways in the body.
Conclusion:
Argipressin, pro(4)- is a peptide hormone that plays a crucial role in regulating various physiological processes in the body. It has been extensively studied for its therapeutic potential in various medical conditions, including diabetes insipidus, shock, and cardiac arrest. Argipressin, pro(4)- acts on various target tissues and organs by binding to specific receptors, including V1a, V1b, and V2 receptors. It has various biochemical and physiological effects in the body, including vasoconstriction, ACTH release, and increased water reabsorption. Further research is needed to fully elucidate the potential therapeutic applications of Argipressin, pro(4)- and its underlying molecular mechanisms.
Synthesemethoden
Argipressin, pro(4)- is synthesized in the hypothalamus as a precursor molecule called preprovasopressin. This precursor molecule undergoes post-translational modifications, including cleavage of the signal peptide and the propeptide, to form the mature peptide hormone. The mature hormone is then transported to the posterior pituitary gland, where it is stored until release into the bloodstream.
Wissenschaftliche Forschungsanwendungen
Argipressin, pro(4)- has been extensively studied for its therapeutic potential in various medical conditions. It has been used in the treatment of diabetes insipidus, a condition characterized by excessive thirst and urine output due to a deficiency of vasopressin. Argipressin, pro(4)- has also been used in the management of shock and cardiac arrest, where it acts as a vasoconstrictor and increases blood pressure.
Eigenschaften
112935-95-2 | |
Molekularformel |
C46H64N14O11S2 |
Molekulargewicht |
1053.2 g/mol |
IUPAC-Name |
1-[9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O11S2/c47-28-23-72-73-24-33(45(71)60-18-6-10-34(60)42(68)54-29(9-4-16-52-46(50)51)39(65)53-22-37(49)63)58-41(67)31(21-36(48)62)56-43(69)35-11-5-17-59(35)44(70)32(20-25-7-2-1-3-8-25)57-40(66)30(55-38(28)64)19-26-12-14-27(61)15-13-26/h1-3,7-8,12-15,28-35,61H,4-6,9-11,16-24,47H2,(H2,48,62)(H2,49,63)(H,53,65)(H,54,68)(H,55,64)(H,56,69)(H,57,66)(H,58,67)(H4,50,51,52) |
InChI-Schlüssel |
WZSKULBMQXEEPL-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Kanonische SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Sequenz |
CYFPNCPRG |
Synonyme |
4-Pro-argipressin 4-Pro-AVP arginine vasopressin, Pro(4)- argipressin, Pro(4)- argipressin, proline(4)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.